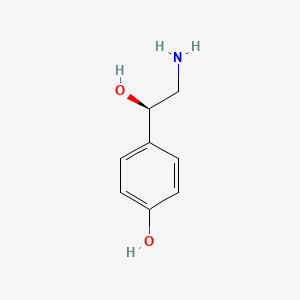

(R)-octopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is structurally related to norepinephrine and is involved in several physiological processes.

Synthetic Routes and Reaction Conditions:

Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).

Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.

Industrial Production Methods:

Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.

Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.

Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products:

Oxidation: p-Hydroxymandelic acid.

Reduction: this compound itself.

Chemistry:

Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.

Biology:

Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.

Medicine:

Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.

Industry:

Mechanism of Action

(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .

Comparison with Similar Compounds

Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.

Tyramine: A precursor in the biosynthesis of (R)-octopamine.

Dopamine: Another neurotransmitter with a similar structure and function.

Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .

Properties

CAS No. |

876-04-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI Key |

QHGUCRYDKWKLMG-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O |

Key on ui other cas no. |

104-14-3 |

physical_description |

Solid |

Synonyms |

4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)

![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)